molecular formula C15H13BrN6O3S B12624030 ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate

ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate

Cat. No.: B12624030
M. Wt: 437.3 g/mol
InChI Key: ZRRIMBOHXSVZBD-UHFFFAOYSA-N
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Description

Ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a complex organic compound featuring a combination of heterocyclic structures, including a thiazole ring, a tetrazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core thiazole ring, followed by the introduction of the tetrazole and phenyl groups. The final step involves esterification to form the ethyl acetate moiety. Common reagents used in these reactions include bromine, sodium azide, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the phenyl group can be substituted with other atoms or groups, such as fluorine or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [(2Z)-2-({[5-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate
  • Ethyl [(2Z)-2-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate

Uniqueness

Ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

Molecular Formula

C15H13BrN6O3S

Molecular Weight

437.3 g/mol

IUPAC Name

ethyl 2-[2-[[5-bromo-2-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H13BrN6O3S/c1-2-25-13(23)6-10-7-26-15(18-10)19-14(24)11-5-9(16)3-4-12(11)22-8-17-20-21-22/h3-5,7-8H,2,6H2,1H3,(H,18,19,24)

InChI Key

ZRRIMBOHXSVZBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3

Origin of Product

United States

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